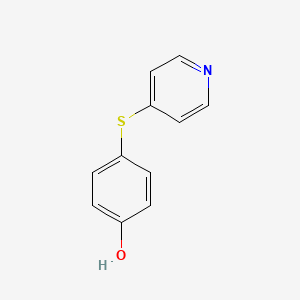
Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate, also known as DMAT, is a small molecule inhibitor that has been developed for its potential use in cancer therapy. DMAT inhibits the activity of protein arginine methyltransferase 5 (PRMT5), which is involved in the regulation of gene expression and is overexpressed in many types of cancer.
作用機序
Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate inhibits the activity of PRMT5, which is an enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins. PRMT5 plays a critical role in the regulation of gene expression, and its overexpression has been linked to the development and progression of cancer. By inhibiting PRMT5, Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate disrupts the methylation of key proteins involved in cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate has been shown to have a selective and potent inhibitory effect on PRMT5 activity, with minimal off-target effects on other enzymes. In preclinical models, Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate is a highly specific inhibitor of PRMT5, which makes it a valuable tool for studying the role of PRMT5 in cancer and other diseases. However, Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate has some limitations for use in lab experiments. It is a small molecule inhibitor, which can limit its ability to penetrate cell membranes and reach its target in vivo. Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate is also sensitive to degradation by proteases and other enzymes, which can affect its stability and activity.
将来の方向性
There are several potential future directions for research on Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate and its use in cancer therapy. One area of interest is the development of more potent and selective PRMT5 inhibitors, which could enhance the efficacy of Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate and overcome some of its limitations. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate in humans, and to determine the optimal dosing and administration schedule for this promising cancer therapy.
合成法
Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and requires careful control of reaction conditions to obtain high yields and purity.
科学的研究の応用
Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
特性
IUPAC Name |
methyl 2-[(3,6-dichloropyridine-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3S/c1-5-9(11(19)20-2)21-12(15-5)17-10(18)8-6(13)3-4-7(14)16-8/h3-4H,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDYSHSHETURRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,6-dichloropyridine-2-amido)-4-methyl-1,3-thiazole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2855219.png)
![9-isobutyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2855220.png)
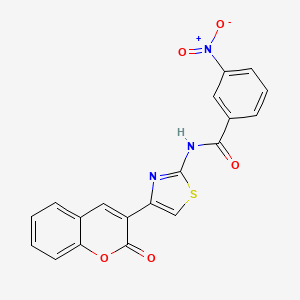
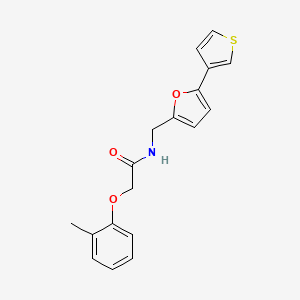
![4-acetyl-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2855223.png)

![N'-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2855226.png)
![N-methyl-N-(2-{4-[1-(1-naphthylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-2-pyridinamine](/img/structure/B2855228.png)
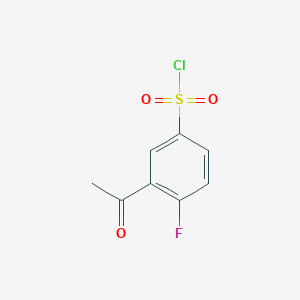

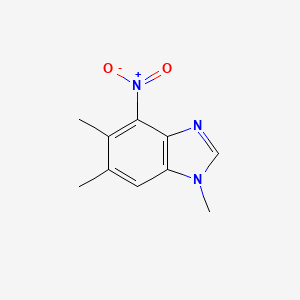
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2855238.png)
